![molecular formula C11H11ClN2O B062125 [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol CAS No. 175203-53-9](/img/structure/B62125.png)

[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol

Vue d'ensemble

Description

Synthesis Analysis

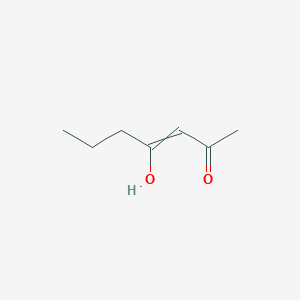

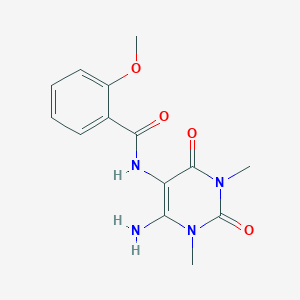

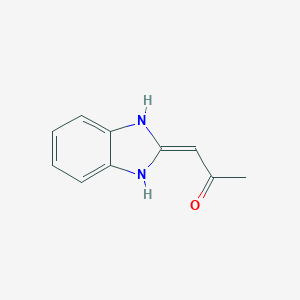

The synthesis of imidazole derivatives, including compounds similar to "[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol," often involves the reaction of carbonyl compounds with lithiated imidazole or the conversion of 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride. These methods yield alcohols that can be converted into carbonyl compounds via quaternary salts. Such synthetic routes provide a foundation for creating a variety of imidazole-based compounds with tailored functional groups (Ohta et al., 1987).

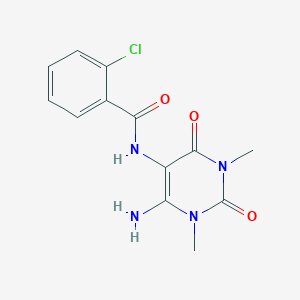

Molecular Structure Analysis

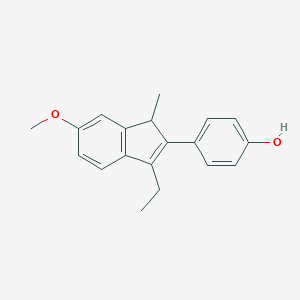

Imidazole derivatives exhibit a planar structure with a five-membered ring containing two nitrogen atoms. The presence of substituents, such as the 4-chlorobenzyl group in the subject compound, influences the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets. The molecular structure is characterized by NMR, high-resolution mass spectroscopy, and elemental analysis, providing insights into the compound's conformation and electronic properties (Gaynor et al., 2023).

Chemical Reactions and Properties

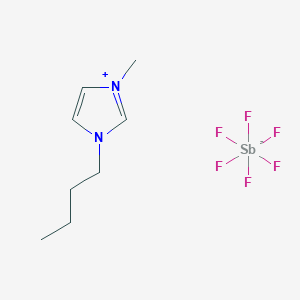

Imidazole derivatives participate in a variety of chemical reactions, including oxidative condensation-cyclization, which can lead to novel hybrid organic-inorganic compounds. The reactivity is influenced by the imidazole ring and substituents, enabling the formation of complex structures with unique chemical properties. These reactions are crucial for the functionalization of imidazole derivatives and their application in synthetic chemistry (Buvaylo et al., 2015).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as solubility, melting point, and crystalline structure, are significantly affected by their molecular structure. Crystallographic studies reveal that the arrangement of atoms within the molecule and the presence of specific functional groups influence the compound's physical state and stability. These properties are essential for understanding the compound's behavior under various conditions and its suitability for different applications (Elaatiaoui et al., 2014).

Chemical Properties Analysis

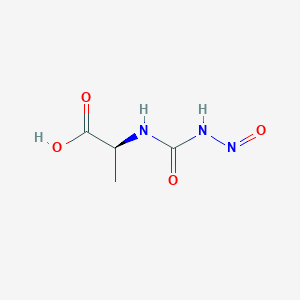

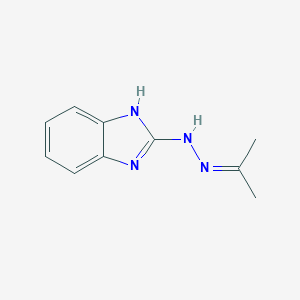

The chemical properties of "[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol" and related imidazole derivatives include their reactivity towards nucleophiles, electrophiles, and their potential to form hydrogen bonds and participate in π-π interactions. These interactions are crucial for the compound's binding affinity to biological targets, influencing its potential therapeutic applications. Analyzing these properties helps in understanding the compound's functionality and reactivity in chemical and biological systems (Ande, 2012).

Applications De Recherche Scientifique

Precursor for Biomimetic Chelating Ligands

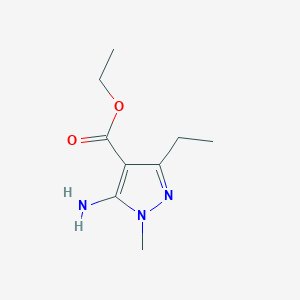

Imidazole derivatives have been synthesized and characterized, showing potential as precursors for the synthesis of biomimetic chelating ligands. These compounds undergo moderate-to-excellent yields through multi-step processes and are characterized using NMR, high-resolution mass spectroscopy, and elemental analysis, indicating their importance in creating complex ligands for various applications (Gaynor, McIntyre, & Creutz, 2023).

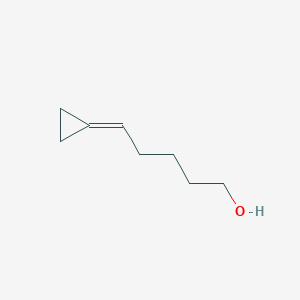

Corrosion Inhibition

Imidazole-based molecules, including derivatives similar in structure to the specified compound, have been explored for their corrosion inhibition properties on carbon steel in acidic mediums. These studies demonstrate the efficiency of such compounds in protecting metals against corrosion, supported by experimental and molecular modelling approaches that elucidate the relationship between molecular structure and inhibition performance (Costa et al., 2021).

Antimicrobial Activity

Certain imidazole derivatives have been synthesized and tested for their antimicrobial activity. This research indicates that modifications to the imidazole structure can lead to compounds with potential antimicrobial properties, suggesting their use in developing new antimicrobial agents (Maheta, Patel, & Naliapara, 2012).

Fluorescence Properties for Sensing Applications

Imidazole compounds have been synthesized for use as fluorescent probes, particularly for the detection of metal ions such as Zn2+. These studies explore the fluorescence properties of imidazole derivatives, which can be coordinated with metal ions to produce strong fluorescence, indicating their potential in sensing and detection applications (Wen-yao, 2012).

Electrochemical and Molecular Approaches to Corrosion Inhibition

Further studies on imidazole-based compounds have shown their effectiveness as corrosion inhibitors for copper in acid mediums. These findings, supported by electrochemical data and computational methods, reveal the promising role of such molecules in protecting metals against corrosion, contributing to materials science and engineering (Costa, Almeida-Neto, Marinho, Campos, Correia, & de Lima-Neto, 2022).

Safety And Hazards

Propriétés

IUPAC Name |

[1-[(4-chlorophenyl)methyl]imidazol-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c12-10-3-1-9(2-4-10)7-14-6-5-13-11(14)8-15/h1-6,15H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQUIVPYPWINGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381312 | |

| Record name | {1-[(4-Chlorophenyl)methyl]-1H-imidazol-2-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol | |

CAS RN |

175203-53-9 | |

| Record name | 1-[(4-Chlorophenyl)methyl]-1H-imidazole-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {1-[(4-Chlorophenyl)methyl]-1H-imidazol-2-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B62042.png)

![Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B62048.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B62060.png)